molecular formula C13H17N3O2 B1397729 tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 599183-32-1

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1397729
Key on ui cas rn: 599183-32-1
M. Wt: 247.29 g/mol
InChI Key: CXGODNRKGDPRKB-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. To a solution of 3-methyl-5-nitro-1H-indazole (0.95 g, 5.36 mmol) in ethanol (12 mL) was added di-tert-butyl dicarbonate (1.755 g, 8.04 mmol). The reaction was stirred at 50° C. for 5 h. The reaction mixture was cooled down to room temperature and the solvent was removed under reduced pressure. The crude was diluted with ethyl acetate (150 mL), washed with saturated sodium bicarbonate (100 mL), and brine (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated down to give the title compound as an off-white solid, which was used in the next step without further purification. MS (ESI) m/z 278.4 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
1.755 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[N:4]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[N:3]=1.CC1C2C(=CC=C([N+]([O-])=O)C=2)NN=1.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(O)C>[NH2:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([C:14]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:15])[N:3]=[C:2]2[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
CC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
1.755 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude was diluted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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